Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

Descripción

BenchChem offers high-quality Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO5/c1-16-5-6-3-8(11)9(12(14)15)4-7(6)10(13)17-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJCKPDAVNATIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate: Properties, Synthesis, and Applications

Disclaimer: The following guide addresses the chemical properties, synthesis, and potential applications of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate. As of the latest literature review, this specific molecule is not extensively documented in publicly available databases. Therefore, this document is a scientifically informed projection based on the known characteristics of its constituent functional groups and structurally analogous compounds. All data and protocols should be treated as predictive and require experimental validation.

Introduction

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is a functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a nitro group, a fluorine atom, a methoxymethyl substituent, and a methyl ester on a benzene ring, offers multiple points for chemical modification. The electronic interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating methoxymethyl group creates a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the predicted core properties, a plausible synthetic route, and the anticipated reactivity of this compound, offering insights for its effective utilization in research and development.

Chemical Identity and Predicted Physicochemical Properties

The fundamental identifiers and predicted properties of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate are summarized below. These predictions are derived from computational models and data from structurally related compounds.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate |

| Molecular Formula | C₁₀H₁₀FNO₅ |

| Molecular Weight | 243.19 g/mol |

| Canonical SMILES | COC(=O)C1=CC(=C(F)C=C1[O-])CO |

| InChI Key | (Predicted - Not available) |

| CAS Number | (Not assigned) |

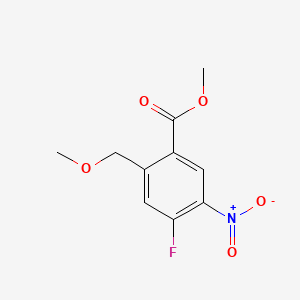

Diagram 1: Chemical Structure of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

A 2D representation of the title compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Analogous Compound Data |

| Appearance | White to yellow solid | Similar nitroaromatic compounds are typically crystalline solids at room temperature.[1] |

| Melting Point | 60-80 °C | Based on melting points of related compounds like Methyl 2-fluoro-5-nitrobenzoate (47-51 °C) and Methyl 4-fluoro-3-nitrobenzoate (56-59 °C). The additional methoxymethyl group may slightly alter this.[1][2][3] |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to polarity and molecular weight. Nitroaromatics can be thermally unstable. |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone; Insoluble in water. | The ester and ether functionalities suggest solubility in common organic solvents, while overall polarity is too low for significant water solubility.[2][3] |

| LogP | ~1.8 | Calculated based on functional group contributions; similar to related structures like Methyl 4-fluoro-3-nitrobenzoate (LogP 1.5205).[4] |

Proposed Synthesis Pathway

A plausible synthetic route to Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate would likely start from a commercially available substituted toluene. The following multi-step synthesis is proposed, leveraging well-established organic reactions.

Diagram 2: Proposed Synthesis Workflow

A plausible multi-step synthesis route.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Fluoro-2-methylbenzoic acid

-

Rationale: The initial step involves converting the carboxylic acid to its methyl ester to protect it from reacting in subsequent steps and to match the target molecule's ester group. Fischer esterification is a standard and cost-effective method.

-

Procedure:

-

To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-fluoro-2-methylbenzoate.

-

Step 2: Benzylic Bromination

-

Rationale: The methyl group is activated for free-radical halogenation. N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard choice for selective benzylic bromination.

-

Procedure:

-

Dissolve Methyl 4-fluoro-2-methylbenzoate (1.0 eq) in a non-polar solvent like carbon tetrachloride.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude Methyl 2-(bromomethyl)-4-fluorobenzoate.

-

Step 3: Nucleophilic Substitution to form the Methoxymethyl Ether

-

Rationale: The benzylic bromide is an excellent electrophile for Sₙ2 reactions. Sodium methoxide will readily displace the bromide to form the desired ether linkage.

-

Procedure:

-

Prepare a solution of sodium methoxide (1.2 eq) in methanol.

-

Add the crude Methyl 2-(bromomethyl)-4-fluorobenzoate (1.0 eq) dropwise to the sodium methoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield Methyl 4-fluoro-2-(methoxymethyl)benzoate.

-

Step 4: Aromatic Nitration

-

Rationale: The final step is the introduction of the nitro group. The directing effects of the existing substituents (ortho, para-directing methoxymethyl and ester groups, and the ortho, para-directing fluoro group) must be considered. The position para to the methoxymethyl group and ortho to the fluorine is sterically hindered. The position ortho to the methoxymethyl group is activated. Therefore, nitration is predicted to occur at the C5 position.

-

Procedure:

-

Cool concentrated sulfuric acid to 0 °C in a flask.

-

Slowly add Methyl 4-fluoro-2-(methoxymethyl)benzoate (1.0 eq) while maintaining the temperature below 5 °C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product, Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate.

-

Reactivity and Potential Applications

The multifunctionality of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate makes it a valuable intermediate.

Key Reactive Sites

Diagram 3: Reactivity Map

Key sites for chemical transformation.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl).[5] This resulting aniline is a crucial precursor for forming amides, ureas, or for constructing heterocyclic systems like benzimidazoles, which are common scaffolds in drug discovery.[5]

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated by the strongly electron-withdrawing nitro group in the ortho position, making it an excellent leaving group for SₙAr reactions. This allows for the introduction of a wide range of nucleophiles (amines, thiols, alkoxides) at the C4 position.[5] This is a powerful strategy for building molecular diversity and exploring structure-activity relationships (SAR).

-

Hydrolysis of the Methyl Ester: The ester can be saponified to the corresponding carboxylic acid using standard basic conditions (e.g., LiOH, NaOH). The resulting carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical agents.

Potential Applications in Drug Discovery

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The aniline derived from this compound could serve as a key intermediate. For instance, related structures like 4-fluoro-2-methoxy-5-nitroaniline are used in the synthesis of Osimertinib, an EGFR inhibitor.[6]

-

Antimicrobial Agents: The nitroaromatic scaffold is present in several antimicrobial drugs. The compound could be used to synthesize novel analogs of these drugs.

-

CNS Agents: The ability to introduce diverse functional groups via SₙAr and aniline chemistry makes this a promising scaffold for developing agents targeting central nervous system receptors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound does not exist, the following precautions should be taken based on analogous structures.

-

Hazard Class: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8] May cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[9][10] Avoid formation of dust and aerosols.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

Conclusion

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate represents a promising, albeit currently under-documented, chemical intermediate. Its strategic placement of versatile functional groups provides a robust platform for the synthesis of complex molecules. The predictive insights into its synthesis and reactivity outlined in this guide are intended to serve as a foundational resource for researchers aiming to leverage this scaffold in drug discovery and materials science. All proposed methodologies require rigorous experimental validation.

References

-

PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101. [Link]

-

Capot Chemical. Material Safety Data Sheet - Methyl 4-fluoro-3-nitrobenzoate. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Lead Sciences. 4-Fluoro-5-methoxy-2-nitrobenzoic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information for A typical experimental procedure for the synthesis methyl benzoate (3a). [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

PubChem. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072. [Link]

-

PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate, a compound of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this molecule presents unique opportunities as a versatile building block in the design of complex organic molecules and active pharmaceutical ingredients (APIs). This document will delve into its fundamental chemical properties, with a primary focus on its molecular weight, and explore its potential synthetic pathways, applications, and safety considerations.

Chemical Identity and Molecular Weight

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a methyl ester, a fluoro group, a methoxymethyl group, and a nitro group. These functionalities impart a distinct electronic and steric profile, making it a valuable intermediate in organic synthesis.

The molecular formula of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is C₁₀H₁₀FNO₅ .

Based on this formula, the molecular weight is calculated as follows: (10 x 12.011) + (10 x 1.008) + (1 x 18.998) + (1 x 14.007) + (5 x 15.999) = 259.19 g/mol .

A comprehensive summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate and Related Compounds

| Property | Value (Calculated for Target Compound) | Reference Compound: 4-Fluoro-2-methyl-5-nitrobenzoic acid | Reference Compound: Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate |

| IUPAC Name | Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate | 4-fluoro-2-methyl-5-nitrobenzoic acid | methyl 4-fluoro-2-hydroxy-5-nitrobenzoate |

| Molecular Formula | C₁₀H₁₀FNO₅ | C₈H₆FNO₄ | C₈H₆FNO₅ |

| Molecular Weight | 259.19 g/mol | 199.14 g/mol [1][2] | 215.13 g/mol [3] |

| CAS Number | Not available | 64695-92-7[1][2] | 2090627-88-4[3] |

Structural Elucidation and Functional Group Analysis

The arrangement of functional groups on the benzene ring dictates the reactivity of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate. The nitro group and the methyl ester are electron-withdrawing, while the methoxymethyl group is weakly electron-donating. The fluorine atom exhibits both electron-withdrawing inductive effects and electron-donating mesomeric effects.

Figure 1: 2D structure of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate.

Potential Synthetic Pathways

A plausible synthetic route to Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate can be conceptualized starting from commercially available precursors. A potential disconnection approach suggests a multi-step synthesis involving nitration, esterification, and etherification reactions.

Proposed Synthetic Workflow:

Figure 2: Proposed synthetic workflow for Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate.

Experimental Protocol (Hypothetical):

-

Nitration: 4-Fluoro-2-methylbenzoic acid is carefully added to a mixture of nitric acid and sulfuric acid at a controlled temperature to yield 4-fluoro-2-methyl-5-nitrobenzoic acid.[4]

-

Esterification: The resulting nitrobenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to afford Methyl 4-fluoro-2-methyl-5-nitrobenzoate.

-

Benzylic Bromination: The methyl group is then brominated using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent.

-

Williamson Ether Synthesis: The final step involves the reaction of the brominated intermediate with sodium methoxide to yield the target compound, Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate.

This proposed synthesis is based on well-established organic transformations and offers a logical route to the target molecule.

Potential Applications in Research and Drug Development

Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[5] The functional groups present in Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate offer several avenues for further chemical modification.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a key handle for the introduction of various functionalities through amide bond formation, sulfonamide synthesis, or the construction of heterocyclic rings.[5]

-

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse nucleophiles.[5]

-

Scaffold for Library Synthesis: The multiple reactive sites make this compound an excellent scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.[5]

Safety and Handling

While a specific safety data sheet for Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is not available, general precautions for handling nitroaromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[6][7]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7]

In case of exposure, it is crucial to seek medical attention immediately.[9][10]

Conclusion

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate, with a molecular weight of 259.19 g/mol , is a promising chemical entity for synthetic and medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the development of novel molecules with potential biological activity. While further experimental validation of its properties and reactivity is necessary, the theoretical framework presented in this guide offers valuable insights for researchers and drug development professionals interested in leveraging this compound in their work.

References

-

PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PubChem. (n.d.). Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

-

MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate | C8H6FNO5 | CID 131440154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 5. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Solubility of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

A Senior Application Scientist's Perspective on Prediction, Determination, and Practical Application

Introduction: The Critical Role of Solubility in Drug Discovery

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its multifaceted structure, incorporating a nitro group, a fluoro substituent, an ether linkage, and a methyl ester, presents a unique physicochemical profile. Understanding the solubility of this molecule is paramount for its effective use in research and development. Solubility dictates the bioavailability of a potential drug candidate, influences the choice of solvents for synthesis and purification, and is a critical parameter in the design of formulations. This guide provides a comprehensive overview of the predicted solubility of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate, detailed methodologies for its experimental determination, and an analysis of the structural factors governing its solubility. As direct experimental data for this specific compound is not widely available in the public domain, this document emphasizes predictive methods grounded in the known properties of structurally analogous molecules and outlines robust protocols for empirical validation.

Predicted Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of an organic compound is governed by the interplay of its polar and non-polar functional groups and their interactions with the solvent.[1] Aromatic nitro compounds are typically insoluble in water but soluble in organic solvents.[1][2] Similarly, benzoate esters like methyl benzoate and ethyl benzoate exhibit low solubility in water but are miscible with alcohols, ethers, and other organic solvents.[3][4]

Based on the structure of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate, we can dissect the contributions of its constituent functional groups to its overall polarity and, by extension, its predicted solubility.

Visualizing the Structural Influences on Solubility

Caption: Structural features influencing the solubility of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate.

Water Solubility: The presence of a large, non-polar benzene ring is expected to make the compound poorly soluble in water. While the nitro, ester, and ether groups are polar and can act as hydrogen bond acceptors, their influence is likely insufficient to overcome the hydrophobicity of the aromatic core. Aromatic nitro compounds are generally insoluble in water.[1]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The strong dipole moment of the nitro group and the polar nature of the ester and ether functionalities suggest good solubility in polar aprotic solvents. These solvents can effectively solvate the polar regions of the molecule.

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are predicted to be effective solvents. They can engage in hydrogen bonding with the oxygen atoms of the nitro, ester, and ether groups, while their alkyl chains can interact with the non-polar aromatic ring. Benzoic acid, a related parent compound, shows good solubility in methanol and ethanol.[5]

Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic ring suggests some affinity for non-polar aromatic solvents like toluene. However, the cumulative polarity of the functional groups may limit solubility in highly non-polar aliphatic solvents such as hexane. Ethyl benzoate is soluble in hexane, indicating that the ester group does not preclude solubility in non-polar media.[4]

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The large hydrophobic benzene ring dominates over the polar functional groups. |

| Methanol, Ethanol | High | Capable of hydrogen bonding with the nitro, ester, and ether groups, and non-polar interactions with the aromatic ring. | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar functional groups of the solute. |

| Non-Polar | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity to solvate the entire molecule. |

| Toluene | Moderate | "Like-dissolves-like" interaction between the aromatic rings of the solute and solvent. | |

| Hexane, Diethyl Ether | Low to Moderate | The polarity of the nitro and ester groups may limit solubility in highly non-polar aliphatic solvents, though some solubility is expected due to the non-polar core. |

Note: This table presents predicted solubilities and should be confirmed by experimental data.

Experimental Determination of Solubility: Methodologies and Protocols

To move from prediction to empirical fact, rigorous experimental determination is essential. The following are standard, validated protocols for quantifying the solubility of a compound like Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate.

Workflow for Solubility Determination

Caption: General experimental workflow for determining compound solubility.

Protocol 1: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[6] It measures the concentration of a compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Materials:

-

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate (solid, >98% purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6][7] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

-

Quantification: Prepare a series of standard solutions of the compound in the same solvent at known concentrations. Analyze both the standards and the filtered sample by HPLC-UV. Create a calibration curve from the standards (peak area vs. concentration).

-

Calculation: Use the calibration curve to determine the concentration of the compound in the filtered sample. This concentration represents the thermodynamic solubility.

Protocol 2: High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage drug discovery, kinetic solubility is often measured using high-throughput methods.[8] This approach is faster and consumes less compound. It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs. Laser nephelometry is a common detection method that measures light scattering from precipitated particles.[9][10]

Materials:

-

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microtiter plates (clear bottom)

-

Automated liquid handler

-

Plate reader with laser nephelometry capabilities

Procedure:

-

Plate Preparation: Using an automated liquid handler, dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add increasing volumes of the concentrated DMSO stock solution of the compound to the wells to create a serial dilution. The final DMSO concentration should be kept low and consistent across wells (typically <1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Detection: Measure the turbidity or light scattering in each well using a laser nephelometer.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to increase significantly above the baseline is reported as the kinetic solubility.

Conclusion: A Pathway to Comprehensive Understanding

While a definitive, experimentally-derived solubility profile for Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is not yet established in scientific literature, a robust prediction can be made based on its molecular structure and the known behavior of analogous compounds. The presence of multiple polar groups combined with a non-polar aromatic core suggests high solubility in polar organic solvents and poor solubility in water.

This guide provides the theoretical foundation and, more importantly, the practical, validated methodologies for researchers to empirically determine the solubility of this compound. Adherence to rigorous protocols, such as the shake-flask method for thermodynamic solubility and HTS methods for kinetic solubility, will yield the reliable data necessary for advancing research in drug development and other scientific disciplines. The interplay of predictive analysis and empirical validation forms the cornerstone of sound scientific practice in the characterization of novel chemical entities.

References

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Available from: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

-

Wikipedia contributors. (2024). Benzoic acid. Wikipedia. Available from: [Link]

-

Missouri University of Science and Technology. (n.d.). Aromatic Nitro Compounds. Available from: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

-

Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Laser-based nephelometry for high-throughput solubility determination in microtiter plates. Pharmaceutical Development and Technology, 14(3), 301–309. Available from: [Link]

-

Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Molecular Pharmaceutics, 11(8), 2662–2678. Available from: [Link]

-

CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. Available from: [Link]

-

Enamine. (n.d.). Shake-Flask Solubility Assay. Protocols.io. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Available from: [Link]

-

Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). High-throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567. Available from: [Link]

-

Solubility of Things. (n.d.). Ethyl benzoate. Available from: [Link]

-

Vedantu. (2020). NITRO COMPOUNDS. Available from: [Link]

-

Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 43(2), 429–434. Available from: [Link]

-

Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Available from: [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 17-21. Available from: [Link]

Sources

- 1. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to the Chemical Compatibility of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

This guide provides a comprehensive analysis of the chemical compatibility of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate, a compound of significant interest in contemporary drug discovery and fine chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to ensure safe and effective handling.

Introduction: A Molecule of Interest

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is a complex aromatic compound featuring several key functional groups that dictate its reactivity and compatibility profile: a nitro group, a fluoro substituent, a methyl ester, and a methoxymethyl ether. The interplay of these groups creates a molecule with a nuanced chemical behavior that requires a thorough understanding for its successful application in synthetic chemistry. The nitroaromatic core suggests potential hazards such as thermal instability and reactivity with reducing agents, while the ether and ester functionalities are susceptible to hydrolysis under acidic or basic conditions. The fluorine atom can influence the reactivity of the aromatic ring. This guide will dissect these characteristics to provide a robust framework for its handling and use.

Physicochemical Properties

A summary of the key physicochemical properties of closely related compounds is presented in Table 1, which can serve as an estimation for Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate.

| Property | Value (Estimated) | Source |

| Molecular Formula | C10H10FNO5 | N/A |

| Molecular Weight | 243.19 g/mol | N/A |

| Appearance | Solid | [1][2] |

| Melting Point | 56°C to 59°C (for Methyl 4-fluoro-3-nitrobenzoate) | [1] |

| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | [1][2] |

Chemical Compatibility Profile

The chemical compatibility of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is largely governed by the reactivity of its constituent functional groups. The following sections detail its expected behavior with various classes of chemical reagents.

Incompatibility with Strong Oxidizing Agents

As with many organic compounds, particularly those containing ether and methyl groups, strong oxidizing agents pose a significant incompatibility risk.

-

Causality: The methoxymethyl and methyl groups can be oxidized, potentially leading to vigorous or even explosive reactions. The nitroaromatic system itself is already in a high oxidation state but can contribute to the overall reactivity.

-

Recommendation: Avoid contact with permanganates, chromates, and peroxides. Ensure that all reaction vessels are free from residues of oxidizing agents.

Incompatibility with Strong Bases

Strong bases are expected to react with the ester and potentially the methoxymethyl ether functionalities.[1]

-

Causality: The methyl ester is susceptible to saponification (hydrolysis) in the presence of strong bases like sodium hydroxide or potassium hydroxide, yielding the corresponding carboxylate salt. The methoxymethyl ether is generally more stable to bases than to acids, but strong bases at elevated temperatures could potentially lead to cleavage.

-

Recommendation: Use of strong bases should be carefully controlled. If hydrolysis of the ester is not the intended reaction, non-nucleophilic bases should be considered where appropriate.

Reactivity with Strong Acids

Strong acids can lead to the cleavage of the methoxymethyl ether and hydrolysis of the methyl ester.

-

Causality: The methoxymethyl (MOM) ether is a well-known protecting group for alcohols that is readily cleaved under acidic conditions.[3][4][5] The ether oxygen is protonated, followed by nucleophilic attack, leading to the release of formaldehyde and methanol. The ester can also undergo acid-catalyzed hydrolysis, although this typically requires harsher conditions than the ether cleavage.

-

Recommendation: Avoid strong, non-aqueous acids unless cleavage of the MOM ether is the desired transformation. For reactions requiring acidic conditions where the MOM group should remain intact, milder acids or buffered systems should be employed.

Reactivity with Reducing Agents

The nitro group is highly susceptible to reduction.

-

Causality: Nitroaromatic compounds can be reduced to a variety of products, including nitroso, hydroxylamino, and amino derivatives, depending on the reducing agent and reaction conditions. Common reducing agents like catalytic hydrogenation (e.g., H2/Pd-C), metal hydrides (e.g., NaBH4, LiAlH4), or metals in acidic media (e.g., Sn/HCl) will readily reduce the nitro group. This process is often highly exothermic.

-

Recommendation: The choice of reducing agent should be carefully considered based on the desired outcome. The high exothermicity of nitro group reduction necessitates careful temperature control and slow addition of reagents.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][9]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1][10]

-

Given the thermal sensitivity of nitroaromatic compounds, storage away from heat sources is crucial.[11]

-

Experimental Protocols for Compatibility Testing

To generate specific compatibility data, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear indication of compatibility.

Visual Compatibility Test

Objective: To qualitatively assess the compatibility of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate with a range of common laboratory solvents and reagents.

Methodology:

-

Prepare a stock solution of the test compound in a suitable, inert solvent (e.g., acetonitrile or dichloromethane) at a concentration of 10 mg/mL.

-

In separate, clean glass vials, add 1 mL of the stock solution.

-

To each vial, add 1 mL of the test chemical (e.g., various acids, bases, oxidizing agents, reducing agents in a suitable solvent).

-

Include a control vial containing only the stock solution and the solvent of the test chemical.

-

Observe the vials immediately after mixing and then at regular intervals (e.g., 1 hour, 4 hours, 24 hours) at ambient temperature.

-

Record any visual changes, such as color change, precipitate formation, or gas evolution.

Analytical Compatibility Test (HPLC)

Objective: To quantitatively assess the degradation of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate when mixed with other chemicals.

Methodology:

-

Follow the preparation steps from the visual compatibility test.

-

At each time point (0, 1, 4, and 24 hours), take an aliquot from each vial.

-

Quench the reaction if necessary (e.g., by neutralization).

-

Dilute the aliquot to a suitable concentration for HPLC analysis.

-

Analyze the sample by a validated HPLC method to determine the concentration of the parent compound.

-

Calculate the percentage of the parent compound remaining at each time point. A loss of >10% typically indicates incompatibility.

Visualization of Key Relationships

Experimental Workflow

The following diagram illustrates the workflow for assessing chemical compatibility.

Caption: Workflow for Chemical Compatibility Testing.

Reactivity Pathways

This diagram outlines the potential degradation pathways for Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate.

Caption: Potential Degradation Pathways.

Conclusion

The chemical compatibility of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is a critical consideration for its safe and effective use in research and development. This guide provides a foundational understanding of its reactivity based on the constituent functional groups. The primary incompatibilities are with strong oxidizing agents, strong acids, strong bases, and reducing agents. For any application, it is imperative to conduct specific compatibility testing, and the protocols provided herein offer a robust starting point for such investigations. By adhering to the principles of scientific integrity and thorough experimental validation, researchers can confidently and safely unlock the synthetic potential of this valuable molecule.

References

-

Material safety data sheet - Capot Chemical. (2008-10-31). Retrieved from: [Link]

-

4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem. Retrieved from: [Link]

-

MOM Ethers - Organic Chemistry Portal. Retrieved from: [Link]

-

Methoxymethyl ether - Wikipedia. Retrieved from: [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Retrieved from: [Link]

-

Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. Retrieved from: [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega - ACS Publications. (2019-05-14). Retrieved from: [Link]

-

Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Retrieved from: [Link]

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. Retrieved from: [Link]

-

Storage And Handling Of Industrial Nitrocellulose. Retrieved from: [Link]

-

CHEMICAL RESISTANCE CHART | Lee Engineering. Retrieved from: [Link]

-

Acidic cleavage of ethers (SN2) - Master Organic Chemistry. Retrieved from: [Link]

-

CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from: [Link]

-

General Chemical Resistance of a Fluoroelastomer - HubSpot. Retrieved from: [Link]

-

Chemical Compatibility Database from Cole-Parmer. Retrieved from: [Link]

-

Chemical Compatibility Chart. Retrieved from: [Link]

Sources

- 1. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 3. MOM Ethers [organic-chemistry.org]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. labproinc.com [labproinc.com]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Role of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Targeted Drug Discovery

In the intricate landscape of medicinal chemistry, the design and synthesis of novel therapeutic agents often hinge on the availability of versatile and strategically functionalized building blocks. Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate, a polysubstituted benzene derivative, has emerged as a compound of significant interest. Its unique arrangement of a fluorine atom, a nitro group, a methyl ester, and a methoxymethyl group provides a rich chemical scaffold for the development of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.

This technical guide delves into the core attributes of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate, elucidating its synthetic rationale, key chemical transformations, and its pivotal role as a precursor to high-value pharmaceutical intermediates. By examining its structural features and drawing parallels with analogous, well-documented compounds, we aim to provide a comprehensive understanding of its potential in accelerating drug discovery programs.

Physicochemical Properties and Structural Rationale

The strategic positioning of each functional group in Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is key to its utility in medicinal chemistry.

| Property | Value | Significance in Drug Design |

| CAS Number | 1243164-13-7 | Unique identifier for the specific chemical substance.[1] |

| Molecular Formula | C10H10FNO5 | Provides the elemental composition of the molecule.[1] |

| Molecular Weight | 243.19 g/mol | Influences properties such as solubility and membrane permeability.[1] |

The fluorine atom at the C4 position can enhance metabolic stability and binding affinity of the final drug molecule. The nitro group at the C5 position is a versatile functional handle that can be readily reduced to an amine, which in turn can be used for a wide array of coupling reactions. The methyl ester at C1 provides a site for further modification or for conversion to a carboxylic acid, while the methoxymethyl group at C2 can influence the conformation and electronic properties of the molecule.

Proposed Synthesis of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

A potential synthetic pathway could involve the following key steps:

-

Nitration: Introduction of the nitro group onto a suitably substituted fluorotoluene derivative.

-

Oxidation: Conversion of the methyl group to a carboxylic acid.

-

Esterification: Formation of the methyl ester.

-

Functionalization of the 2-position: Introduction of the methoxymethyl group, possibly via a hydroxymethyl intermediate.

The following diagram illustrates a conceptual synthetic workflow:

Caption: Proposed synthetic pathway for Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate.

Core Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate lies in its role as a versatile intermediate for the synthesis of complex heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. The primary utility of this building block is realized through the chemical transformations of its nitro and ester functionalities.

Key Transformation: Reduction of the Nitro Group

The reduction of the nitro group to an aniline is a pivotal step, unlocking a plethora of subsequent chemical reactions. This transformation is typically achieved with high efficiency using various reducing agents.

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction

A common and clean method for the reduction of aromatic nitro compounds is catalytic hydrogenation.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the desired aniline derivative.

This aniline is a key precursor for the synthesis of various heterocyclic cores, such as quinazolines, quinolines, and indoles, which are prevalent in many kinase inhibitors.

Case Study: Analogy to the Synthesis of Osimertinib

The importance of the 4-fluoro-5-nitro-2-substituted aniline scaffold is exemplified in the synthesis of Osimertinib, a potent epidermal growth factor receptor (EGFR) kinase inhibitor. A key starting material for Osimertinib is 4-fluoro-2-methoxy-5-nitroaniline.[2] This intermediate undergoes a series of reactions, including a key cyclization step, to form the core of the final drug molecule.

The structural similarity between 4-fluoro-2-methoxy-5-nitroaniline and the aniline derived from Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate suggests that the latter could be employed in similar synthetic strategies to generate novel kinase inhibitors. The methoxymethyl group, being larger and more flexible than a methoxy group, could offer advantages in terms of modulating solubility, pharmacokinetic properties, and binding interactions with the target protein.

The following diagram illustrates the general workflow from the nitrobenzoate intermediate to a hypothetical kinase inhibitor core:

Caption: General workflow from the intermediate to a potential kinase inhibitor.

The Role of Fluorine in Drug Design

The presence of a fluorine atom in Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is a deliberate design element. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.

-

Lipophilicity and Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Conclusion and Future Perspectives

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate represents a highly valuable and versatile building block for the synthesis of complex and biologically active molecules. While direct literature on its applications is emerging, its structural analogy to key intermediates in the synthesis of approved drugs like Osimertinib strongly supports its potential in the discovery of novel therapeutics, particularly in the area of kinase inhibitors. The strategic placement of its functional groups provides a robust platform for a wide range of chemical modifications, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. As the demand for targeted therapies continues to grow, the importance of such well-designed and strategically functionalized intermediates will undoubtedly increase, making Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate a key player in the future of drug discovery.

References

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

Application Notes and Protocols: The Strategic Use of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate in the Synthesis of Advanced Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. This document provides a detailed guide to the application of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate , a highly functionalized aromatic building block, in the synthesis of novel kinase inhibitors. We will explore the strategic importance of its unique substitution pattern and provide detailed, field-proven protocols for its elaboration into complex molecular scaffolds targeting critical oncogenic kinases.

Introduction: The Architectural Advantage of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

The design of potent and selective kinase inhibitors requires a sophisticated approach to molecular architecture. The starting materials chosen for synthesis must offer versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR). Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is an exemplary scaffold, engineered with a strategic combination of functional groups that facilitate the construction of diverse kinase inhibitor cores.[1]

The key attributes of this molecule include:

-

An activated fluoro group: Positioned ortho to a nitro group, the fluorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing a wide array of amine-containing pharmacophores.[2]

-

A reducible nitro group: The nitro group can be readily reduced to an aniline, which serves as a versatile precursor for the formation of amides, ureas, and heterocyclic ring systems commonly found in kinase inhibitors.[2]

-

An ortho-methoxymethyl substituent: This group can influence the conformation of the molecule and provides a potential point for further chemical modification or metabolic blocking.

-

A methyl ester: This functional group can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or serve as a handle for other transformations.[2]

These features make Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate a valuable starting material for the synthesis of inhibitors targeting a range of kinases, including those in the PI3K/Akt/mTOR and RAS-RAF-MEK-ERK signaling pathways.[3][4]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements of starting materials is paramount for successful and safe synthesis.

| Property | Value | Reference |

| CAS Number | Not available for the exact structure; similar compounds referenced. | |

| Molecular Formula | C10H10FNO5 | |

| Molecular Weight | 243.19 g/mol | |

| Appearance | Expected to be a solid, similar to related nitrobenzoates. | [5] |

| Solubility | Likely soluble in common organic solvents like ethanol, ether, and methanol. | [5][6] |

| Safety Precautions | Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust.[7] | [7] |

Core Synthetic Strategies and Protocols

The following protocols detail the key transformations of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate to generate advanced intermediates for kinase inhibitor synthesis.

Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

The high degree of activation of the fluorine atom by the neighboring nitro group allows for efficient displacement by a variety of nucleophiles, particularly amines. This reaction is fundamental for introducing key side chains that will interact with the target kinase.

Protocol 1: General Procedure for SNAr with an Aniline Derivative

-

Reagents and Materials:

-

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate and the substituted aniline.

-

Add anhydrous DMF to dissolve the reactants.

-

Add DIPEA dropwise to the stirred solution.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Causality behind Experimental Choices:

-

DIPEA: A non-nucleophilic base is used to quench the HF generated during the reaction without competing with the aniline nucleophile.

-

DMF: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the charged intermediates of the Meisenheimer complex.

-

Elevated Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step in many kinase inhibitor syntheses. This transformation opens up a plethora of synthetic possibilities for building the core scaffold of the inhibitor.

Protocol 2: Reduction of the Nitro Group using Iron in Acetic Acid

-

Reagents and Materials:

-

The product from Protocol 1 (1.0 eq)

-

Iron powder (5.0 eq)

-

Glacial acetic acid

-

Methanol

-

-

Procedure:

-

To a round-bottom flask, add the nitro-containing intermediate and glacial acetic acid.

-

Stir the suspension and add iron powder portion-wise. An exotherm may be observed.

-

Heat the reaction mixture to 50-60 °C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[8]

-

Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the aniline product.

-

Causality behind Experimental Choices:

-

Iron in Acetic Acid: A classic and cost-effective method for nitro group reduction that is tolerant of many other functional groups.[8] The acidic medium protonates the nitro group, facilitating its reduction.

-

Celite Filtration: Effectively removes the fine iron particles and iron salts from the reaction mixture.

Application in a Hypothetical Kinase Inhibitor Synthesis Workflow

The following workflow illustrates how Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate can be utilized in a multi-step synthesis of a hypothetical kinase inhibitor scaffold.

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Targeted Signaling Pathway: An Illustrative Example

Many kinase inhibitors target specific nodes within signaling cascades that are aberrantly activated in cancer. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its hyperactivation is a common oncogenic driver.

Caption: The PI3K/Akt/mTOR signaling pathway.

The versatile scaffolds synthesized from Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate can be further elaborated to generate potent inhibitors of key kinases like PI3K, Akt, and mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Conclusion

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its strategic arrangement of functional groups allows for a logical and efficient approach to the construction of complex molecular architectures. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this valuable starting material in their quest for the next generation of targeted cancer therapies.

References

-

PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. [Link]

-

National Center for Biotechnology Information. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

-

Frontiers. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]

-

MDPI. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

PubMed. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. [Link]

-

MySkinRecipes. Methyl 4-Fluoro-5-Methoxy-2-Nitrobenzoate. [Link]

Sources

- 1. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 6. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

Protecting group strategies for "Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate" derivatives

<APPLICATION NOTE

TITLE: Strategic Application of Protecting Groups for the Synthesis and Derivatization of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate Scaffolds

Introduction: The Strategic Value of the Substituted Nitrobenzoate Scaffold

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate and its derivatives are highly valuable building blocks in medicinal chemistry and drug discovery.[1][2] The densely functionalized, electron-deficient aromatic ring provides a versatile scaffold for constructing complex molecular architectures. The true synthetic potential of this core structure is unlocked only through the precise and strategic manipulation of protecting groups. The inherent reactivity differences among the methyl ester, methoxymethyl ether, nitro, and fluoro groups necessitate a carefully planned synthetic sequence to achieve desired transformations without unintended side reactions.

This guide provides a comprehensive overview of protecting group strategies tailored for this molecular framework. We will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols for key transformations. The central challenge—and opportunity—lies in the selective reduction of the nitro group to form the corresponding aniline, a critical precursor for a vast array of further derivatizations.[3][4] This application note focuses on navigating the chemical orthogonality required to modify one functional group while preserving the integrity of others.

Analysis of the Core Molecular Architecture

To devise a successful synthetic strategy, we must first understand the chemical personality of each component of the title compound.

-

Aromatic Ring: The presence of three powerful electron-withdrawing groups (nitro, fluoro, ester) renders the benzene ring highly electron-deficient. This electronic nature deactivates it towards electrophilic aromatic substitution but significantly activates it for Nucleophilic Aromatic Substitution (SNAr), particularly at the fluorine-bearing carbon.[5]

-

Nitro Group (-NO₂): This is the most reactive site for reduction. Its conversion to an amino group (-NH₂) is a pivotal transformation. A wide array of reagents can effect this change, but their compatibility with other functional groups, especially the ester and ether, is a primary concern.[6][7]

-

Methyl Ester (-COOCH₃): This group is susceptible to hydrolysis (saponification) under basic conditions.[8] While generally stable to many reductive conditions used for the nitro group, harsh acidic or basic reagents must be avoided if the ester is to be preserved.[9][10]

-

Methoxymethyl (MOM) Ether (-CH₂OCH₃): This functionality is classified as an acetal. It is generally stable to basic, nucleophilic, and many reductive conditions. However, it is labile under acidic conditions, which can lead to its cleavage to a hydroxymethyl group (-CH₂OH).[11][12][13] Strong Lewis acids or protic acids are typically required for its removal.[14]

-

Fluoro Group (-F): Typically a robust substituent, its position ortho and para to strong electron-withdrawing groups (like the nitro group) makes it susceptible to displacement via SNAr.[15][16] This can be a desired reaction pathway or an unwanted side reaction depending on the chosen nucleophiles and conditions.

Core Synthetic Strategy: The Nitro-to-Aniline Gateway

The most common and powerful synthetic route for elaborating this scaffold involves the initial reduction of the nitro group. The resulting aniline, methyl 5-amino-4-fluoro-2-(methoxymethyl)benzoate, is a versatile intermediate. From this aniline, further modifications can be envisioned, such as amide bond formation, sulfonylation, or conversion of the ester to a carboxylic acid. This sequence requires careful planning to ensure functional group compatibility.

The following workflow diagram illustrates a common, multi-step synthetic plan that leverages protecting groups to achieve orthogonal control over the molecule's reactive sites.

Caption: A typical synthetic workflow for derivatizing the core scaffold.

Protecting Group Selection and Orthogonality

The success of a multi-step synthesis hinges on the choice of "orthogonal" protecting groups—those that can be removed under distinct conditions without affecting others.[17][18] For our scaffold, the tert-butyloxycarbonyl (Boc) group is an exemplary choice for protecting the aniline intermediate.

Why the Boc Group is a Superior Choice:

-

Acid Labile: The Boc group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂), which are conditions that will not cleave the methyl ester or the MOM ether.[19]

-

Base Stability: It is exceptionally stable to the basic conditions (e.g., LiOH, NaOH) required for the saponification of the methyl ester.[19]

-

Reductive Stability: It is stable to the catalytic hydrogenation conditions often used for nitro group reduction, allowing for a one-pot reduction/protection sequence if desired.[19]

The following table summarizes the compatibility of the key functional groups and the chosen Boc protecting group under different reaction regimes.

| Reaction Condition | Methyl Ester | MOM Ether | Fluoro Group | Aniline (unprotected) | N-Boc Aniline |

| Catalytic Hydrogenation | Stable | Stable¹ | Stable | Formed | Stable |

| Fe/NH₄Cl or SnCl₂ | Stable | Stable | Stable | Formed | Stable |

| Aqueous Base (e.g., LiOH) | Labile (Hydrolyzes) | Stable | Stable | Stable | Stable |

| Strong Acid (e.g., TFA) | Stable | Labile ² | Stable | Protonated | Labile (Cleaved) |

| Nucleophiles (e.g., RNH₂) | Stable³ | Stable | Labile ⁴ | Reactive | Stable |

¹ Generally stable, but prolonged hydrogenolysis may slowly cleave the benzylic C-O bond. ² Cleavage is dependent on acid strength and temperature. Mild acid for Boc removal is typically safe.[12][20] ³ Transamidation is possible but usually requires harsh conditions or catalysis. ⁴ Susceptible to SNAr, especially with potent nucleophiles at elevated temperatures.[15]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with guidance on reaction monitoring and purification.

Protocol A: Selective Reduction of the Nitro Group

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups.[7] It is highly chemoselective, leaving the ester, fluoro, and MOM ether functionalities intact under controlled conditions.[21] Methanol is an excellent solvent for both the substrate and for facilitating the reaction on the catalyst surface.

Materials:

-

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Methanol (MeOH), anhydrous

-

Hydrogen (H₂) gas cylinder or balloon

-

Celite®

Procedure:

-

To a hydrogenation flask, add methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate (1.0 eq).

-

Add anhydrous methanol (approx. 15-20 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst (5-10 mol% Pd). Caution: Pd/C is flammable in the presence of solvents and air.

-

Seal the flask, evacuate, and backfill with nitrogen gas three times.

-

Replace the nitrogen atmosphere with hydrogen (1 atm, balloon or regulated supply).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

-

Once complete, carefully purge the flask with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude methyl 5-amino-4-fluoro-2-(methoxymethyl)benzoate, which is often pure enough for the next step.

Protocol B: Protection of the Aniline with a Boc Group

Causality: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for installing the Boc protecting group.[17] The reaction is typically run in a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). A mild base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is added to scavenge the acid byproduct.

Materials:

-

Crude aniline from Protocol A

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or DIPEA

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the crude aniline (1.0 eq) in anhydrous DCM (15-20 mL per gram).

-

Add triethylamine (1.5 eq).

-

Add a solution of Boc₂O (1.1-1.2 eq) in DCM dropwise at room temperature.

-

Stir the reaction at room temperature and monitor by TLC. The product will be less polar than the starting aniline. The reaction is usually complete within 1-3 hours.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-Boc protected product.

Protocol C: Saponification of the Methyl Ester

Causality: Lithium hydroxide (LiOH) is a preferred base for ester saponification as it minimizes side reactions compared to NaOH or KOH in some complex substrates.[8] A co-solvent system like THF/water or Dioxane/water is used to ensure solubility of both the organic substrate and the inorganic base.

Materials:

-

N-Boc protected aniline from Protocol B

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the N-Boc protected ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed. The product carboxylic acid will typically have a lower Rf and may streak.

-

Once complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.

-

A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

-

If no precipitate forms, extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired carboxylic acid.

Protocol D: Deprotection of the Boc Group

Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group via a mechanism that generates a stable tert-butyl cation.[19][22] DCM is the standard solvent. The reaction is fast and clean, typically proceeding at room temperature.

Materials:

-

N-Boc protected carboxylic acid from Protocol C

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected acid (1.0 eq) in DCM (10-15 mL per gram).

-

Add TFA (10-20 eq, or a 20-50% v/v solution of TFA in DCM).

-

Stir the reaction at room temperature. Monitor the evolution of isobutylene gas (bubbling).

-

The reaction is typically complete in 30-60 minutes. Monitor by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The crude product is the TFA salt of the final amine. It can be purified by recrystallization or used directly. To obtain the free amine, dissolve the residue in water and basify carefully with NaHCO₃ or a mild base before extracting with an organic solvent.

Troubleshooting and Field-Proven Insights

-